1,1,3-Trimethyl-1H-indene

Description

Structural Significance and Isomeric Considerations in Indene (B144670) Chemistry

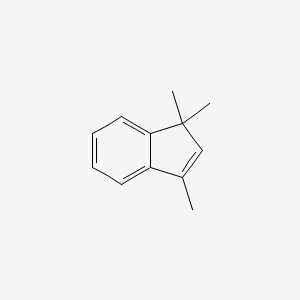

The structure of 1,1,3-Trimethyl-1H-indene is notable for its specific placement of methyl groups on the indene core. The "1,1,3" designation indicates two methyl groups are attached to the first carbon atom of the cyclopentene (B43876) ring (a gem-dimethyl group) and one is attached to the third carbon atom. This arrangement creates a chiral center at the C3 position if there is another substituent, though in this specific molecule, it is the position of the double bond that defines the isomers. The IUPAC name for this compound is 1,1,3-trimethylindene. nih.gov

Isomerism is a critical aspect of indene chemistry. The position of the methyl groups and the location of the double bond in the five-membered ring lead to various structural isomers. For instance, 1,3,3-trimethylindene is a common synonym or potential isomer. nih.gov The saturated analogue, 1,1,3-trimethylindane (C₁₂H₁₆), where the cyclopentene ring is fully hydrogenated to a cyclopentane (B165970) ring, is another closely related compound often used for comparative studies. nist.govsolubilityofthings.com The synthesis and characterization of different isomers, such as those of trimethyl-phenyl-nitro-indene, can be complex, sometimes requiring advanced techniques like X-ray diffraction to definitively determine their precise configurations. researchgate.netasianpubs.org

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄ nih.gov |

| Molar Mass | 158.24 g/mol nih.gov |

| IUPAC Name | 1,1,3-trimethylindene nih.gov |

| Synonyms | 1,3,3-trimethylindene nih.gov |

Historical Development of Indene Compound Investigations

The investigation of indene and its derivatives dates back to the late 19th and early 20th centuries, with the parent compound, indene (C₉H₈), first being identified as a component of coal tar. wikipedia.org Indene naturally occurs in the fraction of coal tar that boils between 175–185 °C. wikipedia.org Early industrial applications focused on the polymerization of the mixture of compounds found in this fraction, leading to the production of coumarone-indene resins, with the first commercial resin manufactured in 1910. taylorandfrancis.com

The advancement of synthetic organic chemistry in the mid-20th century allowed for the preparation of more complex derivatives. Researchers began to explore how adding substituent groups, such as methyl groups, to the basic indene framework affected the chemical and physical properties of the resulting molecules. These fundamental studies laid the groundwork for the synthesis and investigation of specific compounds like this compound.

Positioning this compound within Contemporary Hydrocarbon Research

In modern research, substituted indenes and their saturated indane analogues are recognized as important structural motifs. wikipedia.org They appear in biologically active molecules and are used as building blocks for creating more complex chemical architectures. ontosight.ai The indane framework, for example, is a component of several commercial drugs. researchgate.net

While specific large-scale applications for this compound are not widely documented, its saturated analogue, 1,1,3-trimethylindane, serves as a model compound in organic chemistry. It is used in studies concerning carbocation stability and rearrangement reactions. solubilityofthings.com Furthermore, as a hydrocarbon, it is a compound of interest in environmental chemistry for understanding the composition of petrochemical products and their potential role as pollutants. solubilityofthings.com The rigid structure imparted by the indene fragment is also of interest in materials science for the development of new polymers and coatings with specific properties. solubilityofthings.comasianpubs.org The study of such compounds contributes to the broader understanding of organic chemistry and its practical applications. solubilityofthings.com

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,1,3-trimethylindane |

| 1,3,3-trimethylindene |

| 1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl- |

| Coumarone |

| Indane |

| Indene |

| Octahydro-1,1,3-trimethyl-1H-inden-5-ol |

| Sulindac |

| 1,3-Dimethyl-1H-indene |

| 1,1,3-Trimethyl-3-phenyl-2,3-dihydro-1H-indene |

| 1H-Indene, 2,3,5-trimethyl- |

| 1,3,3-trimethyl-5-nitro-3-(4-nitrophenyl)-2,3-dihydro-1H- indene |

| 1,3,3-trimethyl-5-nitro-1-(4-nitrophenyl)-2,3-dihydro-1H-indene |

| 2,3-dihydro-3-methyl-1-(2-naphthyl)-1H-benz[e]indene |

| 1,1,3-trimethyl-3-phenylindan |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,3-trimethylindene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-9-8-12(2,3)11-7-5-4-6-10(9)11/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQUBQQRVARIRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C2=CC=CC=C12)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343289 | |

| Record name | 1,1,3-Trimethyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2177-45-9 | |

| Record name | 1,1,3-Trimethyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,1,3 Trimethyl 1h Indene and Its Derivatives

Strategic Alkylation and Molecular Rearrangement Pathways

A common route to trimethylated indenes involves the alkylation of simpler precursors followed by molecular rearrangements. solubilityofthings.com This strategy leverages readily available starting materials and established reaction mechanisms.

The synthesis of 1,1,3-trimethyl-1H-indene can be achieved through the alkylation of indane. solubilityofthings.com This process often utilizes Friedel-Crafts type reactions where an alkylating agent is introduced to the indane scaffold in the presence of an acid catalyst. The alkylation can be followed by subsequent reactions to generate the desired indene (B144670) structure. For example, the reaction of indane with an appropriate alkylating agent can lead to the formation of a polysubstituted indane intermediate, which can then be converted to the final product.

Another approach involves the synthesis of 1,1,3-trimethyl-3-phenylindan, which highlights the versatility of alkylation strategies in creating complex indene precursors. tandfonline.com The synthesis of 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-5(or 6)-nitro-3-(4-nitrophenyl)-, a more complex derivative, also likely involves strategic alkylation and nitration steps to introduce the various functional groups onto the dihydroindene backbone. ontosight.ai

Molecular rearrangements play a crucial role in the synthesis of certain indene derivatives. These rearrangements are often acid-catalyzed and can involve carbocationic intermediates. mdpi.comresearchgate.net For instance, the formation of indene dimers from the acid-catalyzed reaction of 1H-indene proceeds through the formation of an indan-1-ylium ion, which then reacts with another indene molecule. researchgate.net Subsequent 1,2-hydride shifts can lead to different isomeric products. researchgate.net

In the context of ferrocenyl-containing compounds, protonation can lead to the formation of carbocations that readily cyclize to form indene structures. mdpi.com These rearrangements are driven by the stability of the resulting carbocation, which is often influenced by the substituents present on the molecule. mdpi.com The study of these mechanistic pathways is essential for controlling the regioselectivity and stereoselectivity of the final indene product.

Catalytic Cyclization Approaches to the Indene Core

Catalytic cyclization reactions represent a powerful and atom-economical approach to the synthesis of the indene core. nih.govacs.org These methods often involve the use of transition metals or acid catalysts to facilitate the formation of the five-membered ring.

Transition metal catalysis has been widely employed for the synthesis of highly substituted indenes. nih.govnih.gov These methods offer high efficiency and selectivity under mild reaction conditions.

Palladium Catalysis: Palladium-catalyzed reactions are versatile for indene synthesis. One method involves the carboannulation of internal alkynes. nih.gov Another two-step approach utilizes a palladium/copper-catalyzed cross-coupling of terminal alkynes with aryl halides, followed by a copper-catalyzed intramolecular cyclization. nih.gov Furthermore, intermolecular palladium-catalyzed arylation of arylalkynes can also yield indene derivatives. nih.gov A three-component reaction involving α-halo diarylethylenes, proceeding through a 1,4-palladium shift and subsequent Heck reaction, has also been reported for the synthesis of benzofulvenes, which are structurally related to indenes. researchgate.net

Gold Catalysis: Gold(I) catalysts, often in combination with a silver salt co-catalyst, are effective in the tandem Claisen rearrangement/hydroarylation of propargyl vinyl ethers to produce functionalized indenes. unifi.it The choice of ligand on the gold catalyst can be crucial for the success of the cyclization step. unifi.it

Iron Catalysis: Iron(III) chloride (FeCl3) has been used as a catalyst for the cyclization of in situ generated dimethyl acetals of (E)-2-alkylcinnamaldehydes to yield 1-methoxy-2-alkyl-1H-indenes. organic-chemistry.orgorganic-chemistry.org This method provides an alternative to traditional strong acid-promoted cyclizations. organic-chemistry.org

Silver Catalysis: Silver catalysts have been shown to be effective in the cycloisomerization of allenyl ketones into furans, a reaction that shares mechanistic similarities with certain indene syntheses involving intramolecular cyclization of unsaturated systems. nih.gov

Table 1: Examples of Metal-Mediated Indene Synthesis

| Catalyst System | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Palladium/Copper | Terminal alkynes and aryl halides | Substituted indenes | nih.gov |

| [IPrAuCl]/AgBF4 | Propargyl vinyl ethers | Functionalized indenes | unifi.it |

| FeCl3 | (E)-2-alkylcinnamaldehydes | 1-Methoxy-2-alkyl-1H-indenes | organic-chemistry.orgorganic-chemistry.org |

| Rhodium(I) | 2-(chloromethyl)phenylboronic acid and alkynes | Indene derivatives | organic-chemistry.org |

Acid-catalyzed cyclization is a classical yet effective method for synthesizing indenes. acs.orgsorbonne-universite.fr Both Brønsted and Lewis acids can be employed to promote the intramolecular cyclization of suitable precursors.

Brønsted Acid Catalysis: Trifluoromethanesulfonic acid (TfOH) has been shown to be a highly effective catalyst for the cyclization of diaryl- and alkyl aryl-1,3-dienes to produce a variety of indene derivatives in good to excellent yields under mild conditions. nih.govorganic-chemistry.org The reaction proceeds through a Markovnikov proton addition to form a stable benzylic carbocation, followed by cationic cyclization and deprotonation. organic-chemistry.org This method tolerates a wide range of functional groups. organic-chemistry.org In some cases, strong acids like concentrated sulfuric acid are used, for example, in the dimerization of ferrocenyl-allyl cations leading to indene formation. mdpi.com

Lewis Acid Catalysis: Lewis acids such as aluminum chloride (AlCl3) are classic catalysts for Friedel-Crafts type reactions that can be used to form the indene ring system. More modern approaches have utilized catalysts like scandium(III) triflate (Sc(OTf)3) and titanium tetrachloride (TiCl4) in conjunction with a base to achieve the cyclization of benzylidene malonates to indene derivatives. acs.org

Limitations: A significant limitation of some acid-catalyzed methods is the requirement for harsh reaction conditions and the generation of substantial waste, particularly with stoichiometric amounts of strong acids. organic-chemistry.org Furthermore, the potential for side reactions, such as dimerization or polymerization, exists, especially with highly reactive substrates. researchgate.net The regioselectivity of the cyclization can also be a challenge in unsymmetrically substituted precursors.

Table 2: Comparison of Acid Catalysts in Indene Synthesis

| Catalyst | Substrate Type | Conditions | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Trifluoromethanesulfonic acid (TfOH) | Diaryl- and alkyl aryl-1,3-dienes | Catalytic amount, mild | High yields, wide scope | Sensitive to some functional groups | nih.govorganic-chemistry.org |

| Sulfuric Acid (H2SO4) | Ferrocenyl-allyl alcohol | Concentrated, harsh | Forms specific dimers | Harsh conditions, potential for side reactions | mdpi.com |

| Aluminum Chloride (AlCl3) | 3-chloro-4'-methoxypropiophenone | High temperature | Effective for Friedel-Crafts | Stoichiometric amounts, waste generation | |

| Scandium(III) triflate (Sc(OTf)3) | Benzylidene malonates | Catalytic, 40 °C | Mild conditions | May require specific substrates | acs.org |

The presence of multiple methyl groups, particularly the gem-dimethyl group at the 1-position in this compound, introduces significant steric hindrance that can impede cyclization reactions. jku.atnih.gov Overcoming this steric barrier is a key challenge in the synthesis of these highly substituted indenes.

Strategies to mitigate steric hindrance include:

High-Temperature Reactions: Conducting reactions at elevated temperatures can provide the necessary activation energy to overcome the steric barrier. For instance, molten-state reactions at 100–170°C have been employed to enhance reactivity in sterically demanding cyclizations.

Choice of Catalyst and Reagents: The use of highly reactive catalysts or reagents can facilitate transformations that are otherwise hindered. For example, the use of trimethylaluminum (B3029685) as a methylation agent can be effective in introducing methyl groups in sterically congested environments.

Reaction Pathway Design: Designing synthetic routes that avoid sterically demanding steps or that proceed through less hindered intermediates is a common strategy. This may involve the use of precursors where the key cyclization step is less sterically encumbered. The greater steric hindrance at certain positions can also influence the regioselectivity of reactions, a factor that can be exploited in synthetic design. jku.at

Multi-Component and Cascade Reactions for Indene Scaffold Construction

Multi-component and cascade reactions represent a powerful and atom-economical approach to building complex molecular architectures like the indene framework from simple precursors in a single operation. These reactions minimize waste by incorporating most or all of the atoms from the starting materials into the final product.

A notable example involves the synthesis of indenopyridine derivatives through a cascade reaction of 1,1-enediamines with 2-benzylidene-1H-indene-1,3(2H)-diones. nih.gov This method allows for the construction of both C-C and C-N bonds in a one-step process, yielding the target compounds in excellent yields of 90-98%. nih.gov The reaction conditions can be tuned to selectively produce either indenodihydropyridine or indenopyridine compounds by altering the solvent and temperature. nih.gov For instance, using ethanol (B145695) as a solvent at reflux temperature favors the formation of indenodihydropyridines, while switching to 1,4-dioxane (B91453) at reflux leads to indenopyridines. nih.gov

Another innovative cascade reaction utilizes aryl azomethine imines and vinyl cyclic carbonates to produce indene-fused pyrazoles. rsc.org This process is initiated by a transition-metal-catalyzed C(sp²)–H bond activation, followed by a series of steps including cyclometallation, migratory insertion, elimination/decarboxylation, and intramolecular [3 + 2] cycloaddition. rsc.org This strategy provides access to pharmaceutically and agrochemically significant heterocyclic products. rsc.org

Furthermore, polyenolate-mediated cascade reactions have been developed for the stereoselective synthesis of polycarbocyclic scaffolds. rsc.org This method involves the reaction of alkylidenemalononitriles derived from indene-2-carbaldehydes with an in-situ generated iminium ion, proceeding through a [10 + 2]-higher-order cycloaddition followed by Michael addition and aldol (B89426) condensation. rsc.org

Iodine-catalyzed cascade reactions of 2-styrylbenzaldehydes with indoles also provide a route to 1H-indenes. researchgate.net This reaction proceeds via a 4π-electrocyclization of a carbocation intermediate formed from the nucleophilic addition of indole (B1671886) to the aldehyde. researchgate.net

| Reaction Type | Key Reactants | Catalyst/Promoter | Product | Key Features |

| Cascade Reaction | 1,1-Enediamines, 2-Benzylidene-1H-indene-1,3(2H)-diones | Solvent/Temperature control | Indenodihydropyridines, Indenopyridines | High yields, atom economy, tunable selectivity. nih.gov |

| Cascade Reaction | Aryl azomethine imines, Vinyl cyclic carbonates | Transition Metal | Indene-fused pyrazoles | Access to pharmaceutically relevant scaffolds. rsc.org |

| Cascade Reaction | Indene-derived alkylidenemalononitriles, α,β-Unsaturated aldehydes | Aminocatalyst | Polycarbocyclic scaffolds | Highly stereoselective. rsc.org |

| Cascade Reaction | 2-Styrylbenzaldehydes, Indoles | Iodine | 1H-Indenes | Involves 4π-electrocyclization. researchgate.net |

Directed Functionalization and Derivatization Strategies

Directed functionalization allows for the selective introduction of new functional groups at specific positions on the indene ring system, a crucial step in synthesizing diverse derivatives.

The bromination of indene derivatives can be achieved through various methods, with the regioselectivity often depending on the reaction conditions and the substitution pattern of the indene core. For instance, the photobromination of indan-1-one derivatives has been studied, leading to a mixture of mono-, di-, and tribrominated products. tubitak.gov.tr The direct bromination of 3a,4,7,7a-tetrahydro-1H-indene with bromine in dichloromethane (B109758) yields tetrabromo octahydroindene isomers. nih.gov

High-temperature bromination of octahydro-1H-indene results in the formation of three isomeric tetrabromides. metu.edu.tr The proposed mechanism involves initial free-radical bromination followed by dehydrobromination to form an alkene intermediate, which then undergoes allylic bromination. metu.edu.tr

Selective bromination of substituted indan-1-ones can be controlled by the choice of reagents and conditions. For example, bromination of 5,6-dimethoxyindan-1-one with bromine in acetic acid yields the 2,4-dibromo compound, whereas using bromine in the presence of a base like potassium carbonate leads to the 4-bromo derivative. researchgate.net The use of a Lewis acid catalyst, such as ferric chloride, in combination with a zeolite can promote the para-bromination of aromatic compounds, including indene. google.com

| Substrate | Brominating Agent/Conditions | Major Product(s) | Reference |

| Indan-1-one | Photobromination | Mixture of brominated products | tubitak.gov.tr |

| 3a,4,7,7a-Tetrahydro-1H-indene | Br₂ in CH₂Cl₂ | Tetrabromo octahydroindene isomers | nih.gov |

| Octahydro-1H-indene | High-temperature bromination | Isomeric tetrabromides | metu.edu.tr |

| 5,6-Dimethoxyindan-1-one | Br₂ in acetic acid | 2,4-Dibromo-5,6-dimethoxyindan-1-one | researchgate.net |

| 5,6-Dimethoxyindan-1-one | Br₂ with K₂CO₃ | 4-Bromo-5,6-dimethoxyindan-1-one | researchgate.net |

Nitration is a key reaction for introducing a nitro group onto the indene framework, which can then be reduced to an amino group, a versatile handle for further functionalization. The nitration of 1,1,3-trimethyl-3-phenylindane, a derivative of this compound, can be achieved using a mixture of nitric acid and acetic anhydride. researchgate.net This process can lead to the formation of isomers such as 1,1,3-trimethyl-3-(4-nitrophenyl)indane. iucr.org The resulting nitroindenes can be reduced to the corresponding aminoindenes using reagents like hydrazine (B178648) hydrate (B1144303) or by catalytic hydrogenation with Raney-Ni. researchgate.netsnnu.edu.cn

These aminoindanes are valuable intermediates. For example, they can undergo diazotization followed by iodination to produce iodoindenes, although this can sometimes result in low yields. uhmreactiondynamics.org A more efficient route to iodoindenes involves the nitration of indan-1-one, followed by reduction to the aminoindan-1-one, diazotization-iodination, reduction of the ketone, and finally dehydration. uhmreactiondynamics.org

| Starting Material | Reaction Sequence | Key Reagents | Final Product | Reference |

| 1,1,3-Trimethyl-3-phenylindane | Nitration | Nitric acid, Acetic anhydride | 1,1,3-Trimethyl-3-(4-nitrophenyl)indane | researchgate.netiucr.org |

| Nitroindene | Reduction | Raney-Ni, H₂ | Ketone derivative | snnu.edu.cn |

| Indan-1-one | Nitration, Reduction, Diazotization-Iodination, Reduction, Dehydration | KNO₃/H₂SO₄, Fe/NH₄Cl, t-BuONO/I₂, NaBH₄, HCl | Iodoindenes | uhmreactiondynamics.org |

The direct and selective introduction of hydroxyl and amino groups into the indene skeleton is a highly desirable transformation.

Hydroxylation: Selective hydroxylation of unactivated C-H bonds in aromatic molecules, including indane derivatives, can be achieved using manganese catalysts. google.com This method allows for late-stage functionalization, which is valuable in the synthesis of complex molecules and drug metabolites. google.com Biocatalytic approaches using enzymes like naphthalene (B1677914) dioxygenase (NDO) and toluene (B28343) dioxygenase (TDO) have also been shown to effect the regiospecific and stereoselective hydroxylation of indanones. asm.org For example, NDO can hydroxylate 1-indanone (B140024) to produce (R)-3-hydroxy-1-indanone with high enantiomeric excess. asm.org

Amination: Transition metal-catalyzed C-H amination provides a direct route to aminoindoles and related structures. Iron-catalyzed C-7 selective NH₂ amination of indoles has been reported, offering a straightforward method to incorporate an amino group. nih.gov Copper-catalyzed radical sp³ C-H amination has been developed for the selective functionalization of azaheterocycles, demonstrating high selectivity for benzylic C-H bonds adjacent to the nitrogen-containing ring. rsc.org Enantioselective synthesis of 1-aminoindene derivatives can be achieved through the asymmetric Brønsted acid-catalyzed cyclization of 2-alkenylbenzaldimines. rsc.org

| Functionalization | Method | Catalyst/Reagent | Substrate | Key Features |

| Hydroxylation | Chemical Catalysis | Manganese catalyst | Aromatic molecules with aliphatic C-H bonds | Chemoselective for strong aliphatic C-H bonds. google.com |

| Hydroxylation | Biocatalysis | Naphthalene dioxygenase (NDO) | 1-Indanone | Regiospecific and stereoselective formation of (R)-3-hydroxy-1-indanone. asm.org |

| Amination | Chemical Catalysis | Iron catalyst | Indoles | C-7 selective NH₂ amination. nih.gov |

| Amination | Radical C-H Amination | Copper(II) Lewis acid and organic HAT catalyst | Azaheterocycles | High site-selectivity for benzylic C-H bonds. rsc.org |

| Amination | Asymmetric Catalysis | Chiral N-triflyl phosphoramide (B1221513) | 2-Alkenylbenzaldimines | Enantioselective synthesis of 1-aminoindenes. rsc.org |

Diastereoselective and Enantioselective Synthetic Routes to Indene Analogues

The development of stereoselective methods to access chiral indene analogues is of great importance due to the prevalence of such motifs in biologically active compounds.

Diastereoselective Synthesis: Diastereoselective syntheses of spirocyclic indenes have been achieved through various cycloaddition reactions. For example, a DBU-catalyzed formal [4 + 2] cycloaddition between ortho-hydroxyphenyl-substituted para-quinone methides and electron-deficient dienophiles yields spiro[chromane-3,2'-indenes] with high diastereoselectivity. researchgate.net A three-component reaction of cyclic ketones, pyrazolone (B3327878) derivatives, and ninhydrin (B49086) can produce spiro[chromeno-pyrazole-indene] derivatives with three contiguous stereogenic centers. orgchemres.org Additionally, a domino Stetter-Michael reaction catalyzed by N-heterocyclic carbenes provides a route to highly functionalized indanes with good diastereomeric ratios. acs.org

Enantioselective Synthesis: Enantioselective approaches to indene derivatives often employ chiral catalysts. The enantioselective synthesis of 1-aminoindene derivatives has been accomplished using a chiral N-triflyl phosphoramide catalyst in an asymmetric iminium ion cyclization. rsc.org Rhodium-catalyzed asymmetric addition of arylboron reagents to indene derivatives produces 2-arylindanes with high enantioselectivity. researchgate.net Furthermore, rhodium-catalyzed C-H insertion of donor/donor carbenes enables the asymmetric synthesis of indanes with high enantiomeric ratios. nih.gov Meyers' bicyclic lactam methodology has been applied to the enantioselective synthesis of hydrindenone derivatives, which are useful intermediates for natural product synthesis. nih.gov

| Stereoselectivity | Reaction Type | Catalyst/Methodology | Product Type | Key Features |

| Diastereoselective | [4 + 2] Cycloaddition | DBU | Spiro[chromane-3,2'-indenes] | High diastereoselectivity. researchgate.net |

| Diastereoselective | Three-component reaction | Trifluoroacetic acid | Spiro[chromeno-pyrazole-indene] derivatives | Forms three contiguous stereogenic centers. orgchemres.org |

| Diastereoselective | Domino Stetter-Michael reaction | N-Heterocyclic carbenes | Functionalized indanes | Good diastereomeric ratios. acs.org |

| Enantioselective | Asymmetric iminium ion cyclization | Chiral N-triflyl phosphoramide | 1-Aminoindenes | High enantioselectivities. rsc.org |

| Enantioselective | Asymmetric addition | Rhodium/chiral diene | 2-Arylindanes | High enantioselectivity. researchgate.net |

| Enantioselective | C-H insertion | Rhodium carbene | Indanes | High enantiomeric ratios. nih.gov |

| Enantioselective | Meyers' bicyclic lactam methodology | Chiral auxiliary | Hydrindenones | Access to chiral building blocks. nih.gov |

Reaction Mechanisms and Mechanistic Organic Chemistry of 1,1,3 Trimethyl 1h Indene Systems

Exploration of Carbocation Stability and Rearrangement Processes

Carbocations are pivotal intermediates in many organic reactions, and their stability and propensity for rearrangement are fundamental concepts in mechanistic chemistry. The formation of a carbocation from 1,1,3-trimethyl-1H-indene or related systems can be initiated through various means, such as the protonation of the double bond or the solvolysis of a suitable precursor.

The stability of a carbocation is significantly influenced by the number of alkyl groups attached to the positively charged carbon atom, a principle that holds true in indene (B144670) systems. unizin.orgkhanacademy.org Generally, carbocation stability increases in the order of primary < secondary < tertiary. unizin.orglibretexts.org This is attributed to both inductive effects, where alkyl groups donate electron density to the electron-deficient carbon, and hyperconjugation, which involves the delocalization of sigma-bond electrons into the empty p-orbital of the carbocation. unizin.orgmasterorganicchemistry.com

In reactions involving carbocation intermediates, rearrangements are common, particularly when a more stable carbocation can be formed. libretexts.orgperiodicchemistry.com These rearrangements typically occur via 1,2-hydride or 1,2-alkyl shifts. periodicchemistry.com For instance, the formation of an unexpected product in a reaction often points to a carbocation rearrangement. periodicchemistry.com In the context of indene systems, acid-catalyzed reactions can lead to the formation of an indan-1-ylium ion, which can then undergo a 1,2-hydride rearrangement. researchgate.netgrafiati.com This highlights the dynamic nature of these intermediates and the drive to achieve a more stable electronic configuration. khanacademy.org The relief of ring strain can also be a driving force for carbocation rearrangements, even if it leads to a seemingly less stable carbocation (e.g., tertiary to secondary). libretexts.org

Insights into Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the reactivity of the benzene (B151609) ring in the indene system is influenced by the fused five-membered ring and its substituents. The general mechanism for EAS involves a two-step process: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. uci.edu

The substituents on the aromatic ring play a crucial role in both the rate of reaction (reactivity) and the position of electrophilic attack (directing effects). uci.edu Alkyl groups, such as the methyl groups in the this compound system, are generally considered activating groups and ortho-, para-directors due to their electron-donating inductive effects. uci.edu The fused cyclopentyl ring in the indane structure also acts as an activating group.

Specific examples of EAS on related indane systems include nitration and subsequent reduction. For instance, 1-phenyl-1,3,3-trimethylindan (B1294448) can undergo nitration to introduce nitro groups onto the aromatic rings, which can then be reduced to form the corresponding amino derivatives. smolecule.com Similarly, 5-bromo-2,3-dihydro-1H-indene can undergo substitution reactions where the bromine atom is replaced by various nucleophiles. smolecule.com The synthesis of diiodinated spirobiindene derivatives has also been achieved through a cascade of enyne cyclization and electrophilic aromatic substitution. acs.org

Dimerization and Oligomerization Phenomena

Under acidic conditions or in the presence of certain catalysts, indene and its derivatives can undergo dimerization and oligomerization. These reactions typically proceed through carbocationic intermediates and are of significant interest in both fundamental research and industrial applications.

Mechanistic Studies of α-Methylstyrene Dimerization to Phenylindan Derivatives

The acid-catalyzed dimerization of α-methylstyrene is a well-studied reaction that provides valuable insights into the formation of phenylindan structures, which are structurally related to dimers of substituted indenes. nih.gov The reaction can yield several products, including linear dimers and the cyclic dimer, 1,1,3-trimethyl-3-phenylindan. nih.govmdpi.com

The mechanism begins with the protonation of α-methylstyrene to form a stable tertiary benzylic carbocation. nih.gov This carbocation can then be attacked by a second molecule of α-methylstyrene. An intramolecular electrophilic attack by the newly formed carbocation onto the phenyl ring of the first unit leads to the formation of the indan (B1671822) skeleton. nih.gov The reaction conditions, such as the type of acid catalyst and temperature, can significantly influence the product distribution. For example, using a Brønsted acidic ionic liquid, the reaction can be selectively tuned to produce either the linear dimer at lower temperatures or the cyclic 1,1,3-trimethyl-3-phenylindan at higher temperatures. researchgate.net This indicates that the linear dimer can be a kinetic product, while the more stable cyclic indan is the thermodynamic product. nih.gov

| Catalyst/Conditions | Major Product | Selectivity/Yield | Reference |

| Trifluoroacetic acid | 1,1,3-trimethyl-3-phenylindane | Main product | nih.gov |

| HI gas | 1,1,3-trimethyl-3-phenylindane | 51% yield | nih.gov |

| HI gas / methyl p-tolyl ketone | Internal olefinic trimer | Selective formation | nih.gov |

| [Hmim]+BF4− (60 °C) | 2,4-diphenyl-4-methyl-1-pentene | 93% selectivity | researchgate.net |

| [Hmim]+BF4− (170 °C) | 1,1,3-trimethyl-3-phenylindan | 100% selectivity | researchgate.net |

| Palladium complex in self-assembled capsule | 1,1,3-trimethyl-3-phenylindane | Quantitative after 40h | mdpi.com |

Indene Dimerization: Products and Proposed Pathways

The dimerization of indene itself in the presence of Friedel-Crafts acids leads to a mixture of dimers, trimers, and higher oligomers. researchgate.netdoaj.org Among the dimeric products, several structures have been identified, arising from different reaction pathways. researchgate.netdoaj.org

The reaction is initiated by the protonation of indene to form the indan-1-ylium ion. This carbocation can then act as an electrophile and attack a neutral indene molecule. The attack can occur at different positions, leading to various isomeric dimers. For instance, alkylation of the indene aromatic ring by the indan-1-ylium ion can occur. researchgate.netdoaj.org Alternatively, the attack can happen at the double bond of the indene molecule. Subsequent acid-catalyzed 1,2-hydride shifts within the newly formed dimeric carbocation can lead to further isomeric products. researchgate.netgrafiati.comdoaj.org The photochemical dimerization of indenes has also been studied, leading to cyclobutane (B1203170) dimers. cdnsciencepub.com

Oxidation and Reduction Chemistry in Indene Systems

The indene framework can undergo both oxidation and reduction reactions, targeting either the double bond of the five-membered ring or the aromatic system.

Hydrogenation is a common reduction method for indenes. For example, this compound can be reduced to 1,1,3-trimethylindan (also known as 2,3-dihydro-1,1,3-trimethyl-1H-indene). nist.gov The bromine atom in brominated indenes can also be removed under reducing conditions. smolecule.com

Oxidation of indene systems can lead to a variety of products depending on the oxidant and reaction conditions. The indene structure can be oxidized to form ketones or carboxylic acids. smolecule.com For instance, Wessely oxidation of o-(3-alkenyl) phenols using lead tetraacetate produces cyclohexadienones that can undergo intramolecular Diels-Alder reactions, and subsequent oxidation can yield indene-based carboxylic acids. researchgate.net

Investigations into Polymerization Behavior and Pathways

Indene and its derivatives, including α-methylstyrene which can form indan structures, are known to undergo polymerization, typically through a cationic mechanism. nih.gov However, the polymerization of some substituted indenes can be challenging. For example, α-methylstyrene has a low ceiling temperature, making its homopolymerization difficult. nih.gov

Despite these challenges, polymers containing the indene moiety have been synthesized. For instance, a polymer composed of 1H-Indene-5-carboxylic acid, 3-(4-carboxyphenyl)-2,3-dihydro-1,1,3-trimethyl-, 1,4-butanediol, and 1,4-cyclohexanedimethanol (B133615) has been reported. ontosight.ai The presence of aromatic rings from the indene structure generally imparts high thermal stability and stiffness to the resulting polymer. ontosight.ai The polymerization of certain spiro-indene derivatives has also been achieved using radical initiators at elevated temperatures, proceeding through a ring-opening mechanism driven by aromatization. researchgate.net

Advanced Research Applications and Biological Relevance of 1,1,3 Trimethyl 1h Indene and Its Analogues

Utilization as a Model Compound in Fundamental Organic Reaction Mechanism Studies

Due to its specific substitution pattern, 1,1,3-Trimethyl-1H-indene serves as an interesting model compound for investigating the mechanisms of various organic reactions, particularly those involving carbocationic intermediates. The presence of methyl groups at the 1- and 3-positions influences the stability and reactivity of intermediates formed during reactions such as electrophilic additions and cationic polymerizations.

In the context of electrophilic addition reactions, the double bond in this compound is nucleophilic and readily reacts with electrophiles. The initial attack of an electrophile on the double bond leads to the formation of a carbocation. The substitution pattern of the indene (B144670) ring dictates the regioselectivity of this addition, with the stability of the resulting carbocation playing a crucial role. For instance, the addition of a proton (H+) to the double bond would preferentially form a tertiary carbocation, which is more stable than a secondary carbocation. The study of such reactions provides valuable insights into the fundamental principles of electrophilic additions to alkenes. libretexts.orglibretexts.org

Furthermore, this compound and its analogues are suitable monomers for cationic polymerization. This type of chain-growth polymerization is initiated by a cationic species that attacks the electron-rich double bond of the monomer, generating a new carbocationic center that then propagates the polymer chain. libretexts.orgyoutube.com The trimethyl-substituted indene derivative can provide a sterically hindered yet reactive monomer that allows for the study of the initiation, propagation, and termination steps of cationic polymerization in detail. The stability of the carbocationic propagating species, influenced by the indene ring and the methyl groups, is a key factor in determining the kinetics and controllability of the polymerization process. acs.orgmdpi.com Mechanistic studies in this area contribute to a deeper understanding of polymerization processes and aid in the design of new polymers with specific properties. nih.gov

Contributions to Advanced Materials Science and Polymer Chemistry

The unique structural features of this compound and its analogues make them valuable building blocks in the synthesis of advanced materials, particularly high-performance polymers.

Precursors for High-Performance Polymer Synthesis (e.g., Polyimides, Resins, Composites)

Derivatives of this compound have been utilized as monomers in the synthesis of high-performance polymers such as polyimides. Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. researchgate.net A key innovation in this area involves the use of diamines containing the 1,3,3-trimethylindane structure, such as 5(6)-amino-1-(4-aminophenyl)-1,3,3-trimethylindane. google.com When this diamine is polymerized with dianhydrides like pyromellitic dianhydride, the resulting polyimides exhibit remarkable solubility in organic solvents, a significant advantage for processing. google.com This enhanced solubility is attributed to the bulky and asymmetric nature of the trimethylindane unit, which disrupts polymer chain packing and reduces intermolecular forces. google.comrsc.orgnih.gov

The incorporation of the trimethylindane moiety also imparts high glass transition temperatures (Tg) to the polyimides, allowing them to be used at elevated temperatures without significant loss of their mechanical properties. google.com This makes them suitable for applications in the aerospace and electronics industries, where materials are subjected to extreme conditions. researchgate.net

The following table summarizes the properties of a polyimide synthesized from 5(6)-amino-1-(4-aminophenyl)-1,3,3-trimethylindane and pyromellitic dianhydride:

| Property | Value | Reference |

| Solubility in Dimethylformamide | > 40% by weight | google.com |

| Glass Transition Temperature (Tg) | High | google.com |

Development of Novel Plastics and Coatings with Tailored Properties

The principles used to create soluble, high-temperature polyimides from trimethylindane derivatives can be extended to the development of other novel plastics and coatings. By carefully selecting the co-monomers and controlling the polymer architecture, materials with a specific combination of properties such as optical transparency, low dielectric constant, and tailored mechanical performance can be achieved. rsc.orgmdpi.com For instance, the introduction of the bulky, non-planar trimethylindane structure can lead to polymers with increased free volume, which is beneficial for applications like gas separation membranes.

In the field of coatings, polymers derived from indene analogues can offer excellent thermal stability and chemical resistance, protecting surfaces from harsh environments. arkema.comresearchgate.net The solubility of these polymers in common organic solvents facilitates their application as coatings through various techniques. The ability to modify the indene structure allows for the fine-tuning of surface properties such as hydrophobicity and adhesion.

Enhancing Thermal and Mechanical Characteristics of Polymeric Matrices

The incorporation of the rigid and bulky 1,1,3-trimethylindane unit into a polymer backbone can significantly enhance the thermal and mechanical properties of the resulting material. The indane ring system restricts segmental motion, leading to an increase in the glass transition temperature (Tg). A higher Tg means that the polymer retains its stiffness and dimensional stability at higher operating temperatures. google.comsci-hub.stnih.gov

Emerging Roles in Medicinal and Bioorganic Chemistry Research

The indene and indanone scaffolds are considered "privileged structures" in medicinal chemistry, as they are found in a variety of biologically active compounds. mdpi.com Derivatives of this compound serve as important precursors in the synthesis of new molecules with potential therapeutic applications.

Synthesis of Biologically Active Indene Derivatives and Pharmaceutical Precursors

The chemical reactivity of this compound and its oxidized form, 1,1,3-trimethylindan-1-one, allows for a wide range of chemical transformations to generate diverse libraries of compounds for biological screening. These transformations can include modifications to the five-membered ring, the aromatic ring, and the methyl groups. The indanone derivatives, in particular, are versatile intermediates for creating more complex molecules. researchgate.netresearchgate.netnih.gov

A notable example of a biologically active molecule containing a core structure related to indane is the HIV protease inhibitor Indinavir. nih.gov While Indinavir itself contains an aminoindanol (B8576300) moiety, the synthetic strategies developed for Indinavir and its analogues often involve indanone intermediates. researchgate.netarkat-usa.org The synthesis of analogues of such drugs is a crucial aspect of pharmaceutical research, aimed at improving efficacy, pharmacokinetic properties, and overcoming drug resistance. The 1,1,3-trimethylindane scaffold provides a unique starting point for the design and synthesis of novel protease inhibitors and other potential therapeutic agents. nih.gov

The biological activities of indanone derivatives are broad and include antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer properties. nih.govnih.gov The specific substitution pattern of the indanone, including the presence and position of methyl groups, can significantly influence its biological activity. Therefore, the synthesis and biological evaluation of derivatives of 1,1,3-trimethylindan-1-one and related compounds is an active area of research in the quest for new and effective drugs. researchgate.net

Evaluation of Antioxidant Activity and Radical Scavenging Mechanisms

Antioxidant activity is fundamentally the capacity of a compound to inhibit oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. The primary mechanisms by which antioxidants function include scavenging free radicals such as reactive oxygen species (ROS). nih.gov Compounds with antioxidant properties can neutralize these radicals through mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET).

Several in vitro assays are commonly used to evaluate the antioxidant potential of chemical compounds. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the oxygen radical absorbance capacity (ORAC) assay. nih.govui.ac.id The DPPH assay, for instance, is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. ui.ac.id The structure of a compound, particularly the presence and position of hydroxyl groups, significantly influences its antioxidant capacity. nih.gov

While the antioxidant properties of many natural and synthetic compounds, such as phenols, flavonoids, and various 1,3-dicarbonyl compounds, have been extensively studied, specific research evaluating the antioxidant activity and radical scavenging mechanisms of this compound is not prominently featured in available scientific literature. nih.govmdpi.com Therefore, its potential to act as a primary antioxidant or to scavenge radicals via established mechanisms remains an area for future investigation.

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

Inflammation is a complex biological response of body tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. mdpi.com The process involves a cascade of molecular and cellular events orchestrated by inflammatory mediators, including cytokines, chemokines, and prostaglandins. Key signaling pathways that regulate the inflammatory response include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov Activation of these pathways leads to the increased expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the release of cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). nih.govmdpi.com

A number of natural and synthetic compounds, including those with heterocyclic structures, have been investigated for their ability to modulate these inflammatory pathways. mdpi.commdpi.comresearchgate.net For example, some compounds exert their anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator, or by downregulating the expression of pro-inflammatory cytokines. mdpi.comnih.gov

Although various derivatives of heterocyclic compounds have demonstrated anti-inflammatory potential, specific studies focusing on the anti-inflammatory properties of this compound and its ability to modulate specific inflammatory pathways are not extensively documented in the reviewed literature. The potential for this specific indene structure to interact with key targets in the inflammatory cascade has not been fully elucidated.

Antimicrobial Efficacy and Hypothesized Mechanisms of Action

The search for new antimicrobial agents is driven by the increasing challenge of antibiotic resistance. Many compounds, particularly natural products like essential oil constituents and terpenes, are studied for their antimicrobial properties. nih.govmdpi.com The hypothesized mechanism of action for many lipophilic antimicrobial compounds involves their interaction with the bacterial cell membrane. nih.gov

It is speculated that these compounds can penetrate the lipid layers of the bacterial plasma membrane, causing a disruption in its structure and function. nih.gov This perturbation can lead to an increase in membrane permeability, resulting in the leakage of essential intracellular components, such as ions and ATP, and ultimately leading to cell death. nih.gov The effectiveness of these compounds can be influenced by factors such as their physicochemical properties (e.g., lipophilicity) and the specific lipid composition of the microbial membranes. nih.gov For Gram-negative bacteria, damage to both the outer membrane and the cytoplasmic membrane has been observed. mdpi.com

While these mechanisms have been proposed for various monoterpenes and other related compounds, there is a lack of specific research in the provided sources detailing the antimicrobial efficacy of this compound against specific bacterial or fungal strains. Consequently, its potential mechanisms of action as an antimicrobial agent remain hypothetical and require dedicated investigation.

Retinoic Acid Receptor Agonism Investigations

Retinoic acid receptors (RARs) are ligand-activated transcription factors that play a pivotal role in regulating cellular differentiation, proliferation, and apoptosis. mdpi.comtocris.com There are three main isoforms of RAR: RARα, RARβ, and RARγ. mdpi.com Agonism of these receptors, particularly RARα, is a key strategy in the treatment of certain cancers, like acute promyelocytic leukemia. mdpi.comresearchgate.net

Research has been conducted on the design and synthesis of novel indene-derived compounds as potential RAR agonists. mdpi.com In one study, a series of indene analogues were evaluated for their ability to bind to and activate RARα. These investigations utilized receptor binding assays as well as cell proliferation and differentiation assays to determine the biological activity of the synthesized compounds. mdpi.com The findings demonstrated that certain indene derivatives exhibited moderate binding activity to RARα and potent antiproliferative effects. mdpi.com For example, one specific analogue, 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid, showed a significant ability to induce the differentiation of NB4 human leukemia cells. mdpi.com Such studies highlight that the indene scaffold can be a promising structural basis for developing new RAR modulators. mdpi.com

| Compound | Target Receptor | Observed Activity | Assay/Model System |

|---|---|---|---|

| 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid | RARα | Moderate binding affinity; Potent induction of cell differentiation (68.88% at 5 μM) | NB4 human leukemia cells |

Exploration of Neuroprotective and Antitumor Potentials

The exploration of small molecules for neuroprotective and antitumor activities is a significant area of pharmaceutical research. Neuroprotection involves mechanisms that defend neurons from injury or degeneration, often by modulating signaling pathways like CREB and ERK1/2. nih.gov Antitumor research focuses on discovering compounds that can inhibit cancer cell proliferation, migration, and invasion, or induce apoptosis. sigmaaldrich.com

The potential for analogues of this compound in these areas can be inferred from related research. As discussed, certain indene derivatives have been investigated as Retinoic Acid Receptor (RAR) agonists. mdpi.com The activation of RAR signaling can lead to cell differentiation, which is a key mechanism in the treatment of some cancers, particularly leukemias. tocris.comresearchgate.net The ability of RAR agonists to induce differentiation provides a clear rationale for their antitumor potential. mdpi.com

While the link to neuroprotection is less direct, various natural and synthetic compounds are known to exhibit anti-inflammatory and antioxidant effects, which are often associated with neuroprotective outcomes. nih.gov For instance, compounds that inhibit neuroinflammation mediated by microglia can be beneficial. nih.gov However, direct investigations into the neuroprotective and antitumor potentials of this compound itself are not detailed in the available literature. The activities of its analogues as RAR agonists suggest a plausible, though unconfirmed, avenue for antitumor applications. mdpi.com

Environmental Chemistry and Contaminant Research

The environmental fate and impact of synthetic organic compounds are of growing concern. Many industrial chemicals, personal care products, and pharmaceuticals are considered organic micropollutants (OMPs) or pollutants of emerging concern. aguanet.com.mx These substances can be found in various environmental compartments, including air, water, and soil, often at low concentrations ranging from parts per trillion (ppt) to parts per billion (ppb). aguanet.com.mx

Compounds related to this compound are relevant in this context. For instance, a structurally similar compound, 2,3-Dihydro-1,1,3-trimethyl-3-phenyl-1H-indene, is listed as a fragrance ingredient. nih.gov The use of such compounds in consumer products creates pathways for their release into the environment. The United States Environmental Protection Agency (EPA) tracks various chemical substances, including indene derivatives, in databases like the CompTox Chemicals Dashboard. epa.gov The presence of this compound and its analogues in such databases indicates a regulatory awareness and a need to understand their environmental distribution and potential effects. epa.govnih.gov Research into OMPs involves developing sensitive analytical methods, such as gas chromatography coupled with mass spectrometry, to detect and quantify their presence in environmental samples. aguanet.com.mx However, specific studies on the environmental persistence, degradation, and ecotoxicology of this compound are not extensively covered in the reviewed sources.

Role as Indicators and Potential Pollutants in Complex Environmental Mixtures

Alkyl derivatives of indene, including trimethylated forms, have been identified as components of commercial solvent mixtures, indicating a potential for their release into the environment and subsequent occupational and environmental exposure. While specific studies extensively detailing this compound as a direct indicator of pollution are limited, the presence of indene and its derivatives in complex environmental mixtures, such as industrial wastewater and urban air, suggests their potential as markers for specific anthropogenic activities.

Table 1: Potential of Indene Derivatives as Environmental Indicators

| Compound Family | Environmental Matrix | Potential Pollution Source | Significance as an Indicator |

| Alkyl Indenes | Air, Water | Industrial Solvents, Fuel Combustion | Component of chemical fingerprints for anthropogenic pollution. |

| Trimethyl-indene Analogues | Soil, Sediment | Petroleum Spills | Potential marker for hydrocarbon contamination. |

Photodegradation Pathways and Products of Indene-based Compounds

The environmental persistence of indene-based compounds is influenced by various degradation processes, with photodegradation being a significant pathway for their removal from aquatic and atmospheric environments. The absorption of ultraviolet (UV) radiation can induce chemical transformations in these molecules. For instance, the photochemically induced skeletal rearrangement of alkyl-substituted indenes has been reported, suggesting that sunlight can alter the fundamental structure of these compounds in the environment. acs.org

The photodegradation of aromatic hydrocarbons often involves reactions with photochemically produced hydroxyl radicals (•OH) and singlet oxygen. While specific studies on this compound are not extensively documented, the general principles of aromatic compound photolysis suggest that the degradation of indene derivatives would proceed through oxidation and ring-opening reactions. These processes can lead to the formation of a variety of smaller, more polar and often more biodegradable products. The rate of photodegradation is dependent on factors such as the intensity of solar radiation, the presence of photosensitizing substances in the water or atmosphere, and the specific chemical structure of the indene analogue.

Bioaccumulation and Trophic Transfer of Halogenated Indene Derivatives

The potential for chemical compounds to bioaccumulate in organisms and undergo trophic transfer through the food web is a critical aspect of their environmental risk assessment. For halogenated organic compounds, which can include halogenated indene derivatives, their lipophilicity (tendency to dissolve in fats) is a key factor driving bioaccumulation.

Environmental Fate and Metabolite Identification

The environmental fate of this compound and its analogues is determined by a combination of physical, chemical, and biological processes. These include volatilization, adsorption to soil and sediment, photodegradation, and biodegradation.

Metabolic studies on the parent compound, indene, have provided insights into its biotransformation pathways. In vivo studies have shown that indene can be metabolized through the formation of an epoxide intermediate, 1,2-epoxyindene. researchgate.net This reactive intermediate can then be further metabolized to form various products, including trans-indane-1,2-diol and mercapturic acid derivatives. This metabolic pathway suggests that similar enzymatic processes could be involved in the breakdown of substituted indenes like this compound in organisms and in the environment by microbial populations. The presence of methyl groups on the indene ring may influence the rate and regioselectivity of these metabolic transformations.

Development of Agrochemicals: Fungicides and Insecticides

The indene scaffold has emerged as a promising structural motif in the design and development of novel agrochemicals, particularly fungicides.

Elucidation of Mode of Action in Target Pests

Recent research has focused on the development of indene amino acid derivatives as potent fungicides. A key target for these compounds is the enzyme succinate (B1194679) dehydrogenase (SDH), a crucial component of the mitochondrial electron transport chain in fungi. Inhibition of SDH disrupts the fungus's ability to produce energy, leading to its death. This mode of action is shared by a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). acs.org

By designing indene-based molecules that can effectively bind to the active site of the SDH enzyme, researchers aim to create highly specific and effective fungicides. Molecular docking studies are often employed to predict the binding affinity of these novel compounds to the target enzyme, guiding the synthesis of more potent derivatives. acs.org The rationale behind incorporating the indene structure is to explore new chemical space and potentially overcome resistance that has developed to existing SDHI fungicides.

Assessment of Efficacy against Diverse Pathogens and Pests

The efficacy of newly synthesized indene-based agrochemicals is evaluated through a series of in vitro and in vivo tests against a range of plant pathogens and pests. For potential fungicides, this involves testing their ability to inhibit the growth of economically important fungal species.

In a study developing novel indene amino acid derivatives as SDHIs, the synthesized compounds were tested against various fungal pathogens. One of the lead compounds demonstrated significant activity against Rhizoctonia solani, Botrytis cinerea, and Sclerotinia sclerotiorum. acs.org Further testing revealed a broader fungicidal spectrum, indicating the potential for these compounds to be used in the control of multiple plant diseases. acs.org Such efficacy assessments are crucial for determining the potential of these novel indene derivatives for practical application in agriculture.

Table 2: Efficacy of a Novel Indene Amino Acid Derivative Fungicide

| Target Pathogen | In Vitro Activity |

| Rhizoctonia solani | Active |

| Botrytis cinerea | Active |

| Sclerotinia sclerotiorum | Active |

Investigations into Corrosion Inhibition by Indene Derivatives

Organic compounds containing heteroatoms and π-electrons are well-known corrosion inhibitors, and indene derivatives have been a subject of interest in this field. newsama.com The effectiveness of these organic molecules is largely attributed to their ability to adsorb onto a metal's surface, creating a protective barrier against corrosive media. nih.gov This adsorption process blocks the active sites where electrochemical corrosion reactions would typically occur. nih.gov Research into indene derivatives explores how their molecular structure influences their ability to protect metals, such as mild steel, in acidic environments. nih.govresearchgate.net

Studies have employed both experimental and theoretical methods to understand the corrosion inhibition potential of indene derivatives. nih.govresearchgate.net Experimental investigations often involve electrochemical techniques like potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) to measure the inhibitor's effectiveness. nih.govmdpi.com Theoretical studies, on the other hand, utilize quantum chemical calculations based on Density Functional Theory (DFT) and molecular dynamics (MD) simulations to correlate the molecular structure of the inhibitors with their performance and to elucidate the adsorption mechanism at an atomic level. researchgate.netresearchgate.net

Detailed research has been conducted on various indene analogues, such as 2-benzylidene-1-indanone (B110557) derivatives, to evaluate their performance as corrosion inhibitors for mild steel in hydrochloric acid (HCl) solutions. nih.gov In one study, three such derivatives (IND-1, IND-2, and IND-3) were synthesized and tested. nih.gov The findings indicated that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govmdpi.com

The inhibition efficiency (IE%) is a key metric calculated from these electrochemical measurements, often derived from the corrosion current density (i_corr) values with and without the inhibitor. nih.gov The efficiency of the 2-benzylidene-1-indanone derivatives was found to increase with their concentration. nih.gov

Table 1: Electrochemical Parameters for Mild Steel in 1 M HCl with 2-benzylidene-1-indanone Derivatives

| Inhibitor | Concentration (M) | i_corr (µA/cm²) | Inhibition Efficiency (IE%) |

|---|---|---|---|

| Blank | - | 1050 | - |

| IND-1 | 0.00005 | 220 | 79.0 |

| 0.0001 | 185 | 82.4 | |

| 0.0002 | 140 | 86.7 | |

| 0.0004 | 100 | 90.5 | |

| IND-2 | 0.00005 | 195 | 81.4 |

| 0.0001 | 150 | 85.7 | |

| 0.0002 | 115 | 89.0 | |

| 0.0004 | 85 | 91.9 | |

| IND-3 | 0.00005 | 160 | 84.8 |

| 0.0001 | 120 | 88.6 | |

| 0.0002 | 90 | 91.4 | |

| 0.0004 | 60 | 94.3 |

Data sourced from a study on 2-benzylidene-1-indanone derivatives. nih.gov

Theoretical studies on compounds like 2-(4-(substituted) arylidene)-1H-indene-1,3-dione derivatives have provided deeper insights into the structure-efficiency relationship. researchgate.net Quantum chemical calculations are used to determine parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). newsama.comresearchgate.net A high E_HOMO value is associated with a greater tendency for a molecule to donate electrons to the vacant d-orbitals of the metal, while a low E_LUMO value indicates a higher capacity to accept electrons from the metal. mdpi.com

The energy gap (ΔE = E_LUMO - E_HOMO) is another crucial parameter; a smaller energy gap generally implies higher inhibition efficiency because the energy required to transfer electrons is lower. newsama.com These computational methods help predict the most likely sites for electrophilic and nucleophilic attacks and thus the active centers responsible for the adsorption process on the metal surface. researchgate.net For indene derivatives, the areas containing oxygen and nitrogen atoms, along with the π-electrons of the aromatic rings, are considered the most probable sites for bonding to the metal surface. newsama.comresearchgate.net This adsorption can be classified as physisorption (electrostatic interactions) or chemisorption (charge sharing or donation), or a combination of both. scispace.commdpi.com

Computational and Theoretical Chemistry Studies of 1,1,3 Trimethyl 1h Indene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. These calculations provide a detailed picture of the electron distribution and energy, which dictates the molecule's structure, stability, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for calculating a range of molecular properties and energetics for systems like 1,1,3-Trimethyl-1H-indene. DFT calculations can determine optimized molecular geometry, electronic properties such as HOMO-LUMO energy gaps, and descriptors related to reactivity. For instance, DFT has been effectively used to study the electrophilic and nucleophilic centers in various indene-related compounds.

Several key molecular properties for this compound have been computed using computational methods, which are typically based on DFT or similar quantum chemical approaches. nih.govchemscene.com These properties provide essential information about the molecule's behavior in different chemical environments.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 158.24 g/mol | PubChem |

| XLogP3 | 3.5 | PubChem |

| Hydrogen Bond Donors | 0 | Cactvs / PubChem |

| Hydrogen Bond Acceptors | 0 | Cactvs / PubChem |

| Rotatable Bonds | 0 | Cactvs / PubChem |

| Exact Mass | 158.109550447 Da | PubChem |

This table is interactive. Click on the headers to sort.

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms. By mapping the potential energy surface, researchers can identify stable reactants, products, and intermediates, as well as the high-energy transition states that connect them. mit.edu The energy difference between reactants and transition states determines the activation energy and, consequently, the reaction rate.

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov This method is particularly useful for understanding intermolecular interactions and predicting the bulk properties of materials. nih.gov In an MD simulation, the forces between particles are calculated using a force field, and Newton's equations of motion are integrated to generate a trajectory of the system. nih.gov

For this compound, MD simulations could model its behavior in various solvents, predicting properties like solvation energy and diffusion coefficients. Simulations can reveal how molecules of this compound interact with each other in a liquid state, governed by non-bonded interactions such as van der Waals and electrostatic forces. arxiv.org Such studies are crucial for understanding its physical properties and for applications where it might be used as a solvent or a component in a larger chemical mixture. MD simulations have been successfully used to study the interaction between complex indene (B144670) analogues and biological macromolecules, providing insights into binding modes and stability. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physical properties of chemical compounds based on their molecular structures. semanticscholar.org These models correlate computed molecular descriptors (numerical representations of chemical information) with experimentally measured activities or properties.

For indene derivatives, QSAR studies have been conducted to explore their potential as therapeutic agents, for example, in cancer treatment. ekb.eg In such a study, a series of related compounds would be synthesized and tested for a specific biological activity. Descriptors derived from their molecular structures—such as electronic, steric, and hydrophobic parameters calculated using quantum chemistry—are then used to build a regression model. semanticscholar.orgekb.eg This model can subsequently be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. A similar QSPR approach could be applied to this compound and related compounds to predict physical properties like boiling point, viscosity, or solubility.

Theoretical Prediction and Validation of Spectroscopic Data

Computational chemistry allows for the theoretical prediction of various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.

DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in an IR spectrum. spectrabase.com By comparing the computed spectrum with the experimental one, assignments of specific vibrational modes to observed absorption bands can be made. Similarly, NMR chemical shifts can be calculated to aid in the structural elucidation of complex molecules.

For this compound, experimental mass spectrometry data is available, showing characteristic fragmentation patterns. nih.gov The primary peaks observed in its GC-MS analysis are listed below. Theoretical calculations could be used to model the fragmentation pathways of the molecular ion, helping to validate the proposed fragmentation mechanisms that lead to these observed peaks.

Table 2: Key Peaks in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Note |

|---|---|---|

| 158 | 2nd Highest | Molecular Ion (M+) |

| 143 | Top Peak | Likely loss of a methyl group ([M-15]+) |

This table is interactive. Click on the headers to sort.

Conformational Analysis and Stereochemical Insights

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The indene scaffold consists of a benzene (B151609) ring fused to a five-membered ring. While the benzene ring is planar, the five-membered ring in this compound is not. It adopts a non-planar conformation to relieve ring strain.

Computational methods are essential for exploring the potential energy surface of a molecule to identify its stable conformers. The five-membered ring in indene systems typically adopts an "envelope" or "twist" conformation. In an envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. For this compound, quantum chemical calculations can determine the precise geometry of the lowest energy conformer and the energy barriers to interconversion between different conformers. While the fluxional nature of five-membered rings can make individual conformers difficult to isolate, theoretical analysis provides crucial insights into the molecule's dynamic behavior and average structure. biomedres.us

Advanced Analytical and Spectroscopic Methodologies in 1,1,3 Trimethyl 1h Indene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks within a molecule. slideshare.netjchps.com The technique is based on the principle that atomic nuclei with a property called "spin" will absorb and re-emit electromagnetic radiation when placed in a strong magnetic field. slideshare.net The resulting spectrum provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR, including Proton (¹H) and Carbon-13 (¹³C) NMR, offers fundamental insights into the molecular structure of 1,1,3-Trimethyl-1H-indene.

Proton (¹H) NMR: This technique identifies the different types of protons in a molecule based on their unique electronic environments. jchps.com For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the vinylic proton on the five-membered ring, and the protons of the three methyl groups. The chemical shift (δ), signal integration (area under the peak), and spin-spin splitting pattern of each signal are critical for assigning protons to their specific locations. For instance, the two methyl groups at the C1 position are chemically equivalent and would likely appear as a single, sharp peak integrating to six protons, while the methyl group at the C3 position would produce a separate signal integrating to three protons.

Carbon (¹³C) NMR: This method provides information about the carbon skeleton of the molecule. Each chemically distinct carbon atom in this compound would produce a unique signal in the ¹³C NMR spectrum. This allows for the direct observation of the twelve carbon atoms, including those in the aromatic ring, the five-membered ring, and the three methyl groups. The chemical shifts of the carbon signals indicate their bonding environment (e.g., aromatic, aliphatic, vinylic).

| Technique | Structural Feature | Expected Chemical Shift Range (ppm) | Key Information Provided |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (4H) | ~7.0 - 7.5 | Confirms the presence of the substituted benzene ring. |

| Vinylic Proton (1H) | ~6.0 - 6.5 | Identifies the proton on the double bond of the indene (B144670) ring. | |

| C3-Methyl Protons (3H) | ~2.0 - 2.5 | Signal corresponding to the methyl group attached to the double bond. | |

| C1-Methyl Protons (6H) | ~1.2 - 1.5 | A single peak representing the two equivalent methyl groups at the C1 position. | |

| ¹³C NMR | Aromatic Carbons | ~120 - 150 | Signals for the six carbons of the benzene ring. |

| Vinylic Carbons | ~125 - 145 | Signals for the two carbons involved in the double bond of the five-membered ring. | |

| Quaternary Carbon (C1) | ~40 - 50 | Identifies the sp³-hybridized carbon bonded to two methyl groups. | |

| Methyl Carbons | ~15 - 30 | Distinct signals for the C1-methyl and C3-methyl carbons. |

While 1D NMR provides a list of chemical shifts, two-dimensional (2D) NMR experiments reveal how these atoms are connected. These techniques are crucial for unambiguously assembling the molecular structure of this compound.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. oxinst.com A COSY spectrum of this compound would show correlations between the vinylic proton and the protons of the adjacent C3-methyl group, as well as correlations among the coupled protons within the aromatic ring. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. For this compound, an HSQC spectrum would definitively link each proton signal (e.g., from the methyl groups and aromatic ring) to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful technique that shows correlations between protons and carbons that are separated by two or three bonds. This is vital for piecing together the entire molecular skeleton. For example, an HMBC spectrum would show a correlation between the protons of the C1-methyl groups and the C1 quaternary carbon, as well as adjacent carbons in the ring system, confirming the placement of the gem-dimethyl group.

Mass Spectrometry (MS) for Molecular Fingerprinting and Identification of Reaction Products

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides essential information about the molecular weight and elemental composition of a compound and can be used to identify unknown substances and reaction products. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In the analysis of this compound, GC is first used to separate the compound from a complex mixture. As the purified compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and detected. This provides a unique mass spectrum that serves as a molecular fingerprint, allowing for positive identification. The NIST mass spectrometry database records a main library spectrum for this compound, confirming its amenability to GC-MS analysis. nih.gov